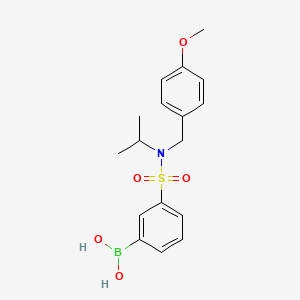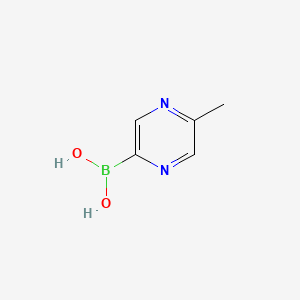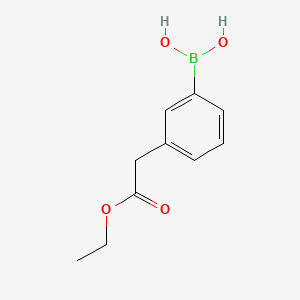![molecular formula C11H8N2O2 B577660 [2,4'-Bipyridine]-6-carboxylic acid CAS No. 1214327-06-6](/img/structure/B577660.png)
[2,4'-Bipyridine]-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bipyridines are a class of organic compounds with the formula (C5H4N)2, often abbreviated as “bpy” or “bipy”. They are used as coformers and ligands in coordination chemistry . The 2,2’-bipyridine isomers are particularly notable .
Synthesis Analysis
Bipyridine isomers can be subjected to solid form screening and crystal structure prediction . One anhydrate and a formic acid disolvate were crystallized for 2,2’-bipyridine .Molecular Structure Analysis
The exposed location of the nitrogen atoms in 4,4’-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine .Chemical Reactions Analysis
Bipyridines can react with various substances. For example, they can form multiple solid-state forms, anhydrate, dihydrate, and eight solvates with carboxylic acids .Applications De Recherche Scientifique
Use in Dye-Sensitized Solar Cells (DSCs) : Copper(I) complexes with ligands derived from 2,2'-bipyridine dicarboxylic acids, including [2,4'-Bipyridine]-6-carboxylic acid derivatives, have been prepared for use in copper-based dye-sensitized solar cells. These studies focus on the role of hydrogen bonding and pi-stacking interactions in determining the solid-state packing of these structures, which is crucial for their application in DSCs (Constable et al., 2009).
Development of Organic-Soluble Lanthanide Complexes : Research has been conducted on the synthesis of 4-aryl-2,2′-bipyridine-6-carboxylic acids with long-chained para-alkoxy residues. These ligands have been used to prepare neutral Eu(III), Tb(III), Sm(III), and Dy(III) complexes. The photophysical properties of these complexes are studied, contributing to our understanding of luminescent materials (Krinochkin et al., 2019).
Formation of Metal-Organic Frameworks (MOFs) : The coordination behavior and network formation of 2,2′-bipyridine derivatives, including tetracarboxylic and dicarboxylic variants, have been explored with rare and alkaline earth metals. These studies provide insights into the formation of complex structures like MOFs, which have applications in gas storage, catalysis, and more (Kelly et al., 2008).
Synthesis of Metal-Containing Building Blocks : Research on the first monocarboxylate-substituted 4,4'-bipyridine ligand, 4,4'-bipyridine-2-carboxylic acid, has shown its usefulness in the formation of metal-containing building blocks for mixed-metal framework materials (Chen et al., 2006).
Synthesis of Tridentate Ligands for Lanthanide Complexation : A study has described the synthesis of 5′-substituted-2,2′-bipyridine-6-carboxylic acid derivatives, which are suitable for complexing with lanthanide(III) cations. This research contributes to the development of materials with potential applications in areas such as luminescence and magnetism (Charbonnière et al., 2001).
Mécanisme D'action
Target of Action
Bipyridine compounds are often used as ligands in coordination chemistry , suggesting that 2,4’-Bipyridine-6-carboxylic acid may interact with metal ions or other molecules in biological systems.
Mode of Action
It is known that the nitrogen atoms in the bipyridine structure can facilitate the accommodation of larger carboxylic acids, leading to higher conformational flexibility compared to other bipyridine compounds . This suggests that 2,4’-Bipyridine-6-carboxylic acid may interact with its targets in a flexible manner, potentially leading to various biochemical effects.
Result of Action
It is known that changes to the coordination environment near the active site of similar compounds can have a large impact on the efficiency of water oxidation catalysis . This suggests that 2,4’-Bipyridine-6-carboxylic acid may have potential applications in catalysis or other chemical reactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4’-Bipyridine-6-carboxylic acid. For instance, the critical relative humidity for the interconversion of anhydrate and hydrate forms of similar bipyridine compounds is at 35% at room temperature . This suggests that humidity and temperature could affect the stability and activity of 2,4’-Bipyridine-6-carboxylic acid.
Safety and Hazards
Orientations Futures
Bipyridines and their derivatives are extensively used in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . This suggests potential future directions for the study and application of “[2,4’-Bipyridine]-6-carboxylic acid”.
Propriétés
IUPAC Name |
6-pyridin-4-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFMXDDGOPFNDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673538 |
Source


|
| Record name | [2,4'-Bipyridine]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214327-06-6 |
Source


|
| Record name | [2,4'-Bipyridine]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B577587.png)

![3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B577589.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B577593.png)
![Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B577596.png)

![6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B577598.png)

![2,6-Diazaspiro[3.4]octan-7-one](/img/structure/B577600.png)